1-Bromo-2-(4-bromobutoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

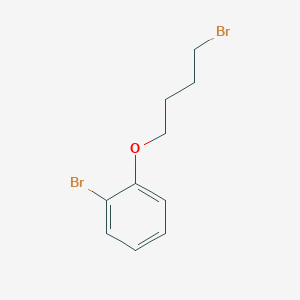

1-Bromo-2-(4-bromobutoxy)benzene is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 4-bromobutoxy group is attached to the second carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-bromobutoxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-hydroxybenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-2-(4-bromobutoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include phenols, ethers, or amines.

Oxidation: Products include quinones or phenols.

Reduction: Products include hydrocarbons or partially reduced intermediates.

Aplicaciones Científicas De Investigación

1-Bromo-2-(4-bromobutoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical assays.

Medicine: Utilized in the development of pharmaceutical compounds and as a building block for drug discovery.

Industry: Applied in the production of specialty chemicals, polymers, and materials science research.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-(4-bromobutoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The 4-bromobutoxy group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis.

Comparación Con Compuestos Similares

Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.

4-Bromobutyl phenyl ether: Similar structure but lacks the second bromine atom on the benzene ring.

1-Bromo-4-phenoxybutane: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness: 1-Bromo-2-(4-bromobutoxy)benzene is unique due to the presence of both a bromine atom and a 4-bromobutoxy group on the benzene ring. This dual functionality allows for diverse chemical reactivity and applications in various fields of research.

Actividad Biológica

1-Bromo-2-(4-bromobutoxy)benzene, a brominated aromatic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₂Br₂O

- Molecular Weight : 308.01 g/mol

- Density : 1.601 g/cm³

- Boiling Point : 336.7 °C at 760 mmHg

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes necessary for microbial survival.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 40 µg/mL | |

| Pseudomonas aeruginosa | 60 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, indicating its effectiveness against various cancer cell lines. Notably, it has shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 50 µM. The study also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 40 | Apoptosis induction via caspases | |

| HeLa (Cervical Cancer) | 35 | Cell cycle arrest | |

| A549 (Lung Cancer) | 45 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been implicated in the apoptotic effects observed in cancer cells.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments have indicated potential irritations to eyes and skin upon exposure, necessitating caution during handling and application.

Table 3: Toxicity Data

Propiedades

IUPAC Name |

1-bromo-2-(4-bromobutoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQMNVGKPXPAFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370580 |

Source

|

| Record name | 1-bromo-2-(4-bromobutoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105212-11-1 |

Source

|

| Record name | 1-bromo-2-(4-bromobutoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.